molecular formula C16H19NO3S B13891837 Ethyl 3-(4-piperidyloxy)benzothiophene-2-carboxylate

Ethyl 3-(4-piperidyloxy)benzothiophene-2-carboxylate

Cat. No.: B13891837
M. Wt: 305.4 g/mol
InChI Key: SJGNCSDGZZSPDL-UHFFFAOYSA-N
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Description

Ethyl 3-piperidin-4-yloxy-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The piperidine moiety attached to the benzothiophene core adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-piperidin-4-yloxy-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the benzothiophene core.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of ethyl 3-piperidin-4-yloxy-1-benzothiophene-2-carboxylate may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-piperidin-4-yloxy-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 3-piperidin-4-yloxy-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-piperidin-4-yloxy-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Ethyl 3-piperidin-4-yloxy-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives and piperidine-containing compounds. Similar compounds include:

    Ethyl 3-piperidin-4-yloxy-1-benzothiophene-2-carboxylate analogs: These compounds have similar structures but may differ in the nature of the substituents on the benzothiophene or piperidine rings.

    Other Benzothiophene Derivatives: Compounds such as benzothiophene-2-carboxylic acid and its esters.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and its esters.

The uniqueness of ethyl 3-piperidin-4-yloxy-1-benzothiophene-2-carboxylate lies in its specific combination of the benzothiophene core and the piperidine moiety, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 3-piperidin-4-yloxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C16H19NO3S/c1-2-19-16(18)15-14(20-11-7-9-17-10-8-11)12-5-3-4-6-13(12)21-15/h3-6,11,17H,2,7-10H2,1H3

InChI Key

SJGNCSDGZZSPDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)OC3CCNCC3

Origin of Product

United States

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